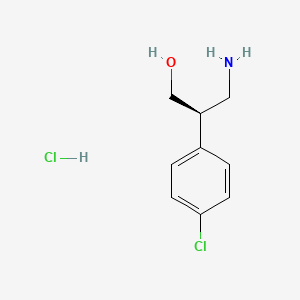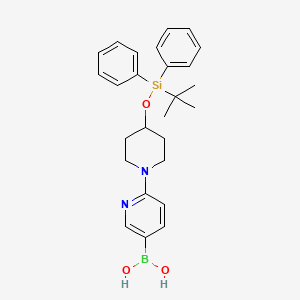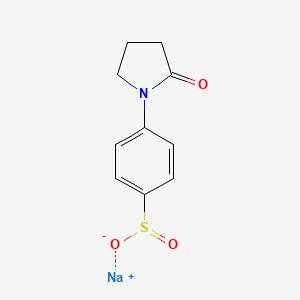
(3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Computational Analysis
Kumara et al. (2017) explored the crystal structure and Hirshfeld surface analysis of piperazine derivatives, highlighting the molecular interactions and conformations that contribute to the crystal packing of such compounds (Kumara et al., 2017).
Potential Anti-Malarial Applications
Research by Cunico et al. (2009) revealed that certain piperazine derivatives exhibit anti-malarial activity, emphasizing the importance of specific molecular features for this biological activity (Cunico et al., 2009).
Antioxidant Properties
Malík et al. (2017) studied the antioxidant properties of piperazine-1´-yl moieties in vitro, comparing them with reference drugs to understand their reactive potential and structure-antioxidant relationships (Malík et al., 2017).
Antibacterial and Antifungal Applications
Kulkarni et al. (2016) synthesized N-Boc piperazine derivatives and evaluated their antibacterial and antifungal activities, indicating their potential use in combating microbial infections (Kulkarni et al., 2016).
Antimicrobial Activity
Patel and Agravat (2009) explored the synthesis of new pyridine derivatives with piperazine components, demonstrating considerable antibacterial activity, underlining their potential in antimicrobial treatments (Patel & Agravat, 2009).
Eigenschaften
IUPAC Name |
[3-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]sulfonyl-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN2O6SSi/c1-29(2,3)40(25-11-7-5-8-12-25,26-13-9-6-10-14-26)38-22-21-31-17-19-32(20-18-31)39(35,36)28-23-24(30(33)34)15-16-27(28)37-4/h5-16,23,33-34H,17-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUASNFYULBRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN2O6SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408270.png)




![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)
![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)





